22-And-echitamine
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Overview
Description
22-And-echitamine is a naturally occurring compound that has been found to have potential therapeutic properties. It is a member of the echitamine alkaloid family and has been studied for its effects on the central nervous system.
Mechanism Of Action
22-And-echitamine has been found to interact with various receptors in the central nervous system, including the NMDA and AMPA receptors. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. This modulation of neurotransmitter release is thought to be responsible for the neuroprotective effects of 22-And-echitamine.
Biochemical And Physiological Effects
22-And-echitamine has been found to have neuroprotective effects, including the protection of neurons from oxidative stress and inflammation. It has also been found to improve cognitive function and memory in animal studies. Additionally, 22-And-echitamine has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 22-And-echitamine in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, the limited availability of 22-And-echitamine from natural sources can be a limitation for lab experiments. Additionally, the complex synthesis method of 22-And-echitamine can make it difficult to obtain in large quantities for research purposes.
Future Directions
Future research on 22-And-echitamine should focus on its potential therapeutic properties for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies should investigate the effects of 22-And-echitamine on other neurotransmitters and receptors in the central nervous system. The development of new and improved synthesis methods for 22-And-echitamine could also help to increase its availability for research purposes.
Synthesis Methods
22-And-echitamine can be extracted from the bark and leaves of the Alseodaphne peduncularis plant. The synthesis of 22-And-echitamine has been achieved through various methods, including total synthesis, semi-synthesis, and isolation from natural sources. The total synthesis of 22-And-echitamine involves the use of various chemical reactions, including the Diels-Alder reaction, to create the compound.
Scientific Research Applications
22-And-echitamine has been studied for its potential therapeutic properties, including its effects on the central nervous system. It has been found to have anti-inflammatory and neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
123064-74-4 |
---|---|
Product Name |
22-And-echitamine |
Molecular Formula |
C23H28N2O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl (13Z)-18-(acetyloxymethyl)-13-ethylidene-10-hydroxy-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate |
InChI |
InChI=1S/C23H28N2O5/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-23(22,25)19(27)11-17(15)21(22,20(28)29-3)13-30-14(2)26/h4-8,17,19,24,27H,9-13H2,1-3H3/b15-4+ |
InChI Key |
RVBBDUUBDPKZFR-SYZQJQIISA-N |
Isomeric SMILES |
C/C=C/1\CN2CCC34C2(C(CC1C3(COC(=O)C)C(=O)OC)O)NC5=CC=CC=C45 |
SMILES |
CC=C1CN2CCC34C2(C(CC1C3(COC(=O)C)C(=O)OC)O)NC5=CC=CC=C45 |
Canonical SMILES |
CC=C1CN2CCC34C2(C(CC1C3(COC(=O)C)C(=O)OC)O)NC5=CC=CC=C45 |
synonyms |
22-AND-echitamine 22-O-acetyl-N(b)-demethylechitamine |
Origin of Product |
United States |
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